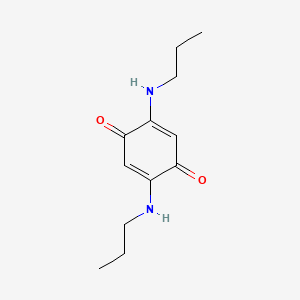

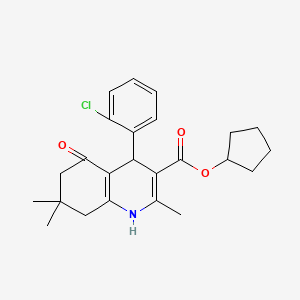

2,5-bis(propylamino)benzo-1,4-quinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-bis(propylamino)benzo-1,4-quinone” is a type of quinone, which is a class of organic compounds with two carbonyl groups . Quinones are widely distributed in nature and are involved in various biological processes . They are known for their medical relevance and versatility, including antitumor, antiretroviral, or antihypertensive agents .

Synthesis Analysis

The synthesis of 2,5-bis(propylamino)benzo-1,4-quinone involves the reaction between p-benzoquinone and various amines . A series of twelve 2,5-bis(alkylamino)-1,4-benzoquinones were prepared in yields ranging from 9–58% via this reaction .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by IR, 1H- and 13C-NMR and MS analyses . The vinylic H-atoms in these quinones were characterized in the NMR spectrum by signals observed at 5.3–5.4 ppm, while resonance signals for the C=O groups were observed at 176-180 ppm .Chemical Reactions Analysis

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . The position of the 1,4-benzoquinone-1,4,-benzenedione equilibrium is proportional to the square of the hydrogen-ion concentration .Physical And Chemical Properties Analysis

Quinones are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system .Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,5-bis(propylamino)cyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-5-13-9-7-12(16)10(8-11(9)15)14-6-4-2/h7-8,13-14H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEXJIBCQQLTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=O)C(=CC1=O)NCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(propylamino)cyclohexa-2,5-diene-1,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)

![N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5062634.png)

![4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5062638.png)

![pentyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5062651.png)

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)

![benzyl {3-[(2-bromo-4,5-dimethylphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B5062678.png)

![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)